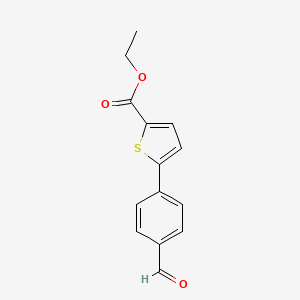

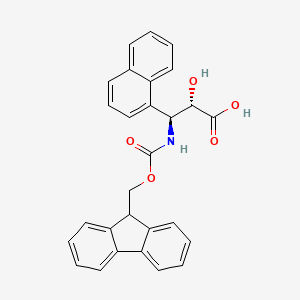

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named Ethyl 2-(4-formylphenyl)acetate has been synthesized . Another compound, 5-(4-formylphenyl)-isophthalaldehyde (FPPA), has been synthesized and used in the construction of covalent organic frameworks .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of Ethyl 2-(4-formylphenyl)propanoate has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 4-N,N-dimethylaminobenzaldehyde with ethyl 2-(4-formylphenyl)propanoate has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the properties of Ethyl 2-(4-formylphenyl)acetate have been reported .Wissenschaftliche Forschungsanwendungen

-

Two-dimensional covalent organic frameworks with hierarchical porosity

- Application Summary : This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs), which are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds .

- Methods of Application : The synthesis involves assembling D2h-symmetric 2,3,6,7-tetra(4-formylphenyl)-tetrathiafulvalene (TTF) with C4-symmetric metallized 5,10,15,20-tetrakis(4-aminophenyl)-porphinato .

- Results or Outcomes : The resulting COFs possess multiple-pore skeletons and exhibit hierarchical porosity .

-

Synthesis, characterization, and antimicrobial evaluation of novel trichalcones containing core s-triazine moiety

- Application Summary : A series of ten new trichalcones containing core s-triazine moiety were synthesized .

- Methods of Application : The intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using phase-transfer catalyst .

- Results or Outcomes : The synthesized trichalcones were evaluated for antibacterial and antifungal activities. Selected trichalcones showed good to excellent antibacterial and antifungal activities .

-

Synthesis and application of triphenylamine-based aldehydes

- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .

- Optoelectronic processes in covalent organic frameworks

- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .

- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .

- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .

-

Synthesis and application of triphenylamine-based aldehydes

- Application Summary : Triphenylamine derivatives bearing formyl groups were synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Methods of Application : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results or Outcomes : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range were achieved .

-

Optoelectronic processes in covalent organic frameworks

- Application Summary : The hydrazone-linked TTR-COF exhibiting thioether moieties was designed consisting of 1,3,5-tris(4-formylphenyl)triazine and 2,5-bis(2-(ethylthio)ethoxy)-terephthalohydrazide .

- Methods of Application : The thioether shows high affinity towards Au cations that functioned as a cocatalyst in the photocatalytic hydrogen evolution with TEOA as sacrificial donor .

- Results or Outcomes : This application is part of the broader field of optoelectronic processes in covalent organic frameworks .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

CAS RN |

850074-81-6 |

Source

|

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)